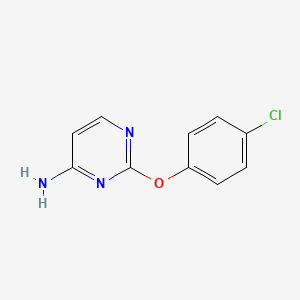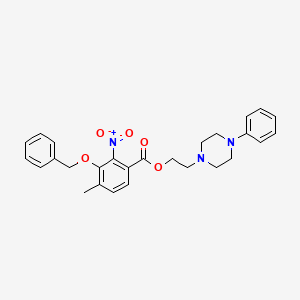
2-(4-Phenylpiperazin-1-yl)ethyl 4-methyl-2-nitro-3-phenylmethoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Phenylpiperazin-1-yl)ethyl 4-methyl-2-nitro-3-phenylmethoxybenzoate is a complex organic compound that features a piperazine ring, a nitro group, and a benzoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Phenylpiperazin-1-yl)ethyl 4-methyl-2-nitro-3-phenylmethoxybenzoate typically involves multiple steps. One common method includes the following steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of phenylpiperazine with an appropriate alkylating agent to form the 2-(4-Phenylpiperazin-1-yl)ethyl intermediate.
Nitration: The intermediate is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Esterification: The final step involves the esterification of the nitro intermediate with 4-methyl-3-phenylmethoxybenzoic acid under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Phenylpiperazin-1-yl)ethyl 4-methyl-2-nitro-3-phenylmethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Halogens or other electrophiles in the presence of a Lewis acid catalyst.
Hydrolysis: Aqueous acid or base solutions.
Major Products
Reduction: Formation of the corresponding amine.
Substitution: Various substituted phenyl derivatives.
Hydrolysis: 4-methyl-2-nitro-3-phenylmethoxybenzoic acid and 2-(4-Phenylpiperazin-1-yl)ethanol.
Applications De Recherche Scientifique
2-(4-Phenylpiperazin-1-yl)ethyl 4-methyl-2-nitro-3-phenylmethoxybenzoate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biology: Used in studies involving receptor binding and neurotransmitter modulation.
Mécanisme D'action
The mechanism of action of 2-(4-Phenylpiperazin-1-yl)ethyl 4-methyl-2-nitro-3-phenylmethoxybenzoate involves its interaction with specific molecular targets, such as neurotransmitter receptors. The piperazine ring is known to interact with serotonin and dopamine receptors, potentially modulating their activity and influencing neurological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[2-(4-Methyl-piperazin-1-yl)-ethyl]-phenylamine
- methyl[2-(4-phenylpiperazin-1-yl)ethyl]amine
- 2-(4-Methyl-2-phenyl-1-piperazinyl)-3-pyridinemethanol
Uniqueness
2-(4-Phenylpiperazin-1-yl)ethyl 4-methyl-2-nitro-3-phenylmethoxybenzoate is unique due to its combination of a piperazine ring with a nitrobenzoate ester, which imparts distinct chemical properties and potential biological activities not commonly found in other similar compounds.
Propriétés
Numéro CAS |
63879-28-7 |
|---|---|
Formule moléculaire |
C27H29N3O5 |
Poids moléculaire |
475.5 g/mol |
Nom IUPAC |
2-(4-phenylpiperazin-1-yl)ethyl 4-methyl-2-nitro-3-phenylmethoxybenzoate |
InChI |
InChI=1S/C27H29N3O5/c1-21-12-13-24(25(30(32)33)26(21)35-20-22-8-4-2-5-9-22)27(31)34-19-18-28-14-16-29(17-15-28)23-10-6-3-7-11-23/h2-13H,14-20H2,1H3 |
Clé InChI |
SBAUGCTWCMOARS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C=C1)C(=O)OCCN2CCN(CC2)C3=CC=CC=C3)[N+](=O)[O-])OCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[4-(4-Oxopentan-2-ylideneamino)butylimino]pentan-2-one](/img/structure/B14001791.png)
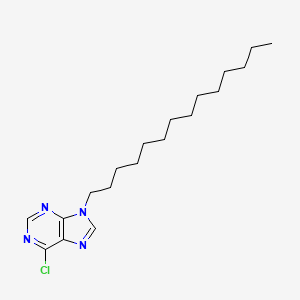
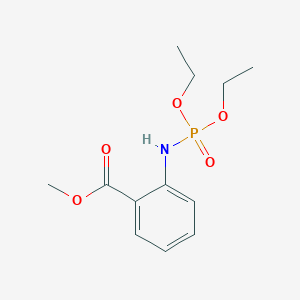
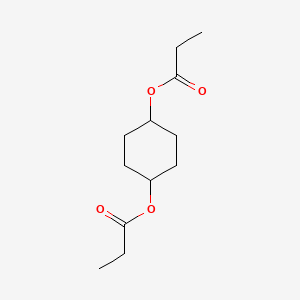
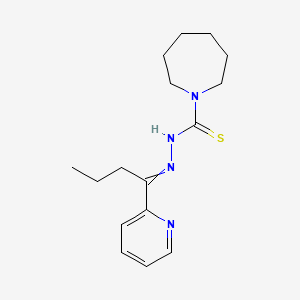
![Tert-butyl 3-hydroxy-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B14001810.png)
![3-(4-Chloro-1-methylpyrazol-3-yl)-1-[2-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B14001814.png)
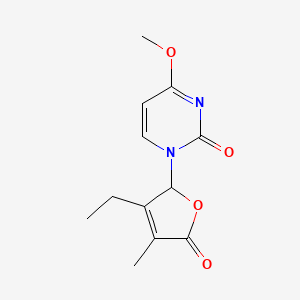
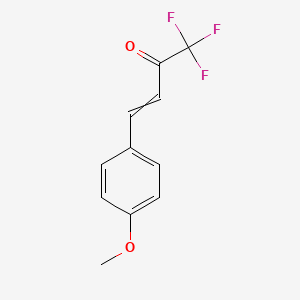
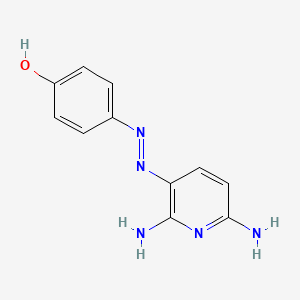
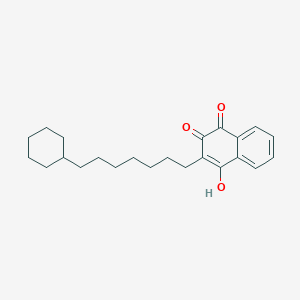
![Ethyl 4-[bis(2-methylpropyl)amino]-4-oxobutanoate](/img/structure/B14001838.png)
